molecular formula C11H15N3O2 B180587 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 116247-91-7

8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B180587
CAS RN: 116247-91-7
M. Wt: 221.26 g/mol
InChI Key: SRPHEDYYKMSFEH-UHFFFAOYSA-N
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Description

This compound is a pharmaceutical reference standard . It’s an impurity of Buspirone Hydrochloride , which is an anxiolytic drug .


Synthesis Analysis

A patent describes a process for preparing a similar compound, where a mixture of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, piperazine, and powdered potassium carbonate in n-butanol is boiled under reflux with stirring for 2 hours .


Physical And Chemical Properties Analysis

The compound is white or almost white, crystalline powder . It’s freely soluble in water and methanol, but practically insoluble in acetone . The compound shows polymorphism .

Mechanism of Action

As an impurity of Buspirone, it might share some of its properties. Buspirone is a serotonergic agonist , but the specific mechanism of action for “8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane” is not clear.

properties

IUPAC Name

8-pyrimidin-2-yl-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-4-12-10(13-5-1)14-6-2-11(3-7-14)15-8-9-16-11/h1,4-5H,2-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPHEDYYKMSFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556753
Record name 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

CAS RN

116247-91-7
Record name 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10 g (0.0873 mol) of 2-chloropyrimidine, 38 g (0.2654 mol) of 1,4-dioxa-8-azaspiro[4.5]decane, 18 g (0.130 mol) of K2CO3, and 100 ml of dimethylformamide is stirred at 100°-110° C. for 4 days. The reaction mixture is allowed to cool to ambient temperature, diluted with water and extracted with ethyl acetate. The combined organic extracts are washed copiously with water, then brine, dried over Na2SO4, and concentrated in vacuo to give a waxy solid. Trituration with ether furnishes 9.25 g (48%) of title compound: IR (KBr) 1670 and 1585 cm-1 ; NMR (CDCl3) δ8.30 (t, 1H), 6.46 (d, 2H), 4.02 (s, 4H), 3.98-3.88 (m, 4H), and 1.90-1.66 (m, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
48%

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